2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane
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Overview
Description
2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane is an organic compound characterized by its bromomethyl group attached to a methoxy-substituted dimethylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methoxy-2,3-dimethylbutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a reactor under controlled conditions. This method ensures consistent product quality and higher yields. The use of photochemical reactors can also enhance the efficiency of the bromination process by providing uniform light exposure .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives such as azides, thiols, and ethers.
Elimination Reactions: Alkenes with varying degrees of substitution.
Oxidation and Reduction: Alcohols, aldehydes, or ketones depending on the specific reaction conditions.
Scientific Research Applications
2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Potential use in the development of pharmaceutical compounds and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of various products. The methoxy group can also participate in stabilizing intermediates during reactions, influencing the overall reaction pathway .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromomethyl-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
- 2-(Bromomethyl)benzophenone derivatives
Uniqueness
2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other bromomethyl compounds. The presence of both methoxy and dimethyl groups influences its chemical behavior, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H17BrO |
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Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-2-(methoxymethyl)-2,3-dimethylbutane |
InChI |
InChI=1S/C8H17BrO/c1-7(2)8(3,5-9)6-10-4/h7H,5-6H2,1-4H3 |
InChI Key |
URSSJJDIQQXHOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(COC)CBr |
Origin of Product |
United States |
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